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A deep dive into the mechanisms, preclinical data, and clinical trial outcomes of two distinct
therapeutic strategies for Nonalcoholic Steatohepatitis (NASH).

Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease
(NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or
without fibrosis. With no currently approved therapies, the race to develop effective treatments
is intense. This guide provides a comparative analysis of two promising investigational
therapeutic classes: Clesacostat, an Acetyl-CoA Carboxylase (ACC) inhibitor, and pan-PPAR
agonists, represented here primarily by Lanifibranor.

Mechanism of Action: Targeting Different Hubs of
NASH Pathophysiology

The fundamental difference between Clesacostat and pan-PPAR agonists lies in their
molecular targets and the breadth of their physiological effects.

Clesacostat: A Focused Approach on Lipid Metabolism

Clesacostat is an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo
lipogenesis (DNL) pathway.[1][2] By blocking ACC, Clesacostat aims to reduce the synthesis
of new fatty acids in the liver, a central driver of steatosis.[1][3] Clesacostat is being developed
by Pfizer as part of a combination therapy with Ervogastat, a diacylglycerol O-acyltransferase 2
(DGAT?2) inhibitor, which acts on the final step of triglyceride synthesis.[4][5][6][7] This dual-

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b8194134?utm_src=pdf-interest
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33811367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8554398/
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33811367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7573675/
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://www.expresspharma.in/us-fda-grants-fast-track-designation-to-pfizers-ervogastat-clesacostat-combination-to-treat-nash/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9186198/
https://www.biospace.com/pfizer-granted-fda-fast-track-designation-for-ervogastat-clesacostat-combination-for-the-treatment-of-non-alcoholic-steatohepatitis-nash
https://bmjopen.bmj.com/content/12/3/e056159.abstract
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8194134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

pronged attack on lipid synthesis is designed to potently reduce liver fat.[6][8][9] Preclinical
studies have shown that ACC inhibition not only diminishes steatosis but may also have direct
anti-fibrotic effects by impairing the activation of hepatic stellate cells (HSCs), the primary
fibrogenic cells in the liver.[10][11]

Pan-PPAR Agonists: A Multi-Pronged Attack on Metabolism, Inflammation, and Fibrosis

Peroxisome Proliferator-Activated Receptors (PPARS) are a family of nuclear receptors
comprising three isoforms: PPARa, PPARS (also known as PPAR[), and PPARYy.[12][13] These
receptors act as master regulators of lipid and glucose metabolism, inflammation, and fibrosis.
[14] Pan-PPAR agonists, such as Lanifibranor, are designed to activate all three isoforms,
thereby addressing multiple facets of NASH pathophysiology simultaneously.[15]

e PPARa activation primarily targets lipid catabolism, increasing fatty acid oxidation in the liver.
[13][16]

o PPARGJ activation also plays a role in fatty acid oxidation and has been shown to have anti-
inflammatory effects.[17]

e PPARYy activation is crucial for improving insulin sensitivity and has direct anti-fibrotic effects
by modulating HSC activation.[12]

By engaging all three pathways, pan-PPAR agonists offer a comprehensive approach to
treating NASH, tackling not just the fat accumulation but also the subsequent inflammation and
fibrosis.[5]

Preclinical Evidence: Proof-of-Concept in NASH
Models

Both Clesacostat and pan-PPAR agonists have demonstrated promising results in various
preclinical models of NASH.

Clesacostat: In rodent models, the ACC inhibitor PF-05221304 (Clesacostat) was shown to
inhibit de novo lipogenesis, stimulate fatty acid oxidation, and reduce triglyceride accumulation
in primary human hepatocytes.[11] In diet-induced rat models of NASH, it reduced steatosis,
inflammation, and fibrosis.[11]
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Lanifibranor: In a hamster preclinical model of diet-induced NASH, Lanifibranor demonstrated
superiority over a PPARYy agonist (pioglitazone) in improving NASH and fibrosis, suggesting
that pan-PPAR activation is more effective for liver-related features.[18][19] Lanifibranor also
showed beneficial effects on diastolic dysfunction, a common cardiovascular comorbidity in
NASH patients.[18][19] In the GAN diet-induced obese mouse model, which closely mimics
human NASH, Lanifibranor improved the NAFLD Activity Score (NAS) and induced regression
in fibrosis stage.[20][21]

Clinical Development and Efficacy: Head-to-Head in
Human Trials

The most critical comparison comes from the clinical trial data. Both Clesacostat (in
combination with Ervogastat) and Lanifibranor have undergone Phase 2 clinical evaluation.

Clesacostat (in combination with Ervogastat) - The
MIRNA Trial

Pfizer's Phase 2 MIRNA trial (NCT04321031) was a randomized, double-blind, placebo-
controlled study that evaluated the efficacy and safety of Ervogastat alone and in combination
with Clesacostat in patients with biopsy-confirmed NASH and fibrosis stages F2-F3.[7][22][23]
[24][25]

Key Findings:

While the primary endpoint of histological improvement was not met by any dose of Ervogastat
alone, the combination of Ervogastat and Clesacostat did achieve this endpoint at both tested
dose levels.[22] However, the combination therapy was associated with an undesirable fasting
lipid and apolipoprotein profile.[22]

Lanifibranor - The NATIVE Trial

The Phase 2b NATIVE trial (NCT03008070) was a randomized, double-blind, placebo-
controlled study that assessed the efficacy and safety of two doses of Lanifibranor (800 mg and
1200 mg) versus placebo in patients with non-cirrhotic, highly active NASH.[15][26][27][28]

Key Findings:
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Lanifibranor was the first oral drug candidate to achieve statistically significant results on the
two main regulatory endpoints for NASH:[15][27]

e NASH resolution without worsening of fibrosis.
» Fibrosis improvement of at least one stage without worsening of NASH.

The 1200 mg dose of Lanifibranor also met the primary endpoint of a significant decrease in
the SAF-A score (a measure of inflammation and ballooning) without worsening of fibrosis.[26]
Furthermore, Lanifibranor demonstrated improvements in lipid profiles and glycemic control.
[26][29]

Data Presentation: A Comparative Summary
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Feature

Clesacostat (with
Ervogastat)

Lanifibranor (pan-PPAR
agonist)

Mechanism of Action

Inhibition of Acetyl-CoA
Carboxylase (ACC) and
Diacylglycerol O-
acyltransferase 2 (DGAT2)

Activation of PPARa, PPARY,
and PPARy

Primary Target

De Novo Lipogenesis and

Triglyceride Synthesis

Lipid Metabolism,
Inflammation, Fibrosis, Insulin

Sensitivity

Key Preclinical Findings

Reduced steatosis,
inflammation, and fibrosis in

rodent models.[11]

Improved NASH, fibrosis, and
diastolic dysfunction in
hamster and mouse models.
[18][19][20]

Key Phase 2 Clinical Trial

MIRNA (NCT04321031)[22]
[23][24]

NATIVE (NCT03008070)[15]
[26][27][28]

Primary Endpoint Met in Phase
2

Yes (for the combination)[22]

Yes (for the 1200 mg dose)[26]

Effect on NASH Resolution

Showed greater effect than
placebo.[22]

Statistically significant at both
800mg and 1200mg doses.[26]

Effect on Fibrosis Improvement

Not greater than placebo.[22]

Statistically significant at the
1200mg dose.[26]

Notable Side Effects

Undesirable fasting lipid and
apolipoprotein profile.[22]

Diarrhea, nausea, peripheral
edema, anemia, and weight
gain occurred more frequently

than placebo.[26]

Regulatory Status

Granted Fast Track
designation by the FDA for the
combination therapy.[4][6][9]
[30][31][32]

Granted Fast Track and
Breakthrough Therapy
designations by the FDA.

Experimental Protocols
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MIRNA Trial (NCT04321031) - Clesacostat and
Ervogastat

o Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled,
dose-ranging study.[7][22][23]

o Participants: Adults with biopsy-confirmed NASH and liver fibrosis stages F2-F3.[7][22][23]

« Interventions: Participants were randomized to receive various doses of Ervogastat
monotherapy, Ervogastat in combination with Clesacostat, or placebo for 48 weeks.[23]

e Primary Endpoint: The proportion of participants achieving histological NASH resolution
without worsening of fibrosis, or a =1 stage improvement in fibrosis without worsening of
NASH, or both, as assessed by central pathologists at week 48.[22][23]

o Key Secondary Endpoints: Assessment of hepatic steatosis via imaging, safety and
tolerability, and evaluation of blood-based biomarkers.[23]

NATIVE Trial (NCT03008070) - Lanifibranor

» Study Design: A Phase 2b, double-blind, randomized, placebo-controlled trial.[26]

Participants: Patients with noncirrhotic, highly active NASH.[26]

Interventions: Patients were randomly assigned to receive 800 mg or 1200 mg of
Lanifibranor, or placebo, once daily for 24 weeks.[26]

Primary Endpoint: A decrease of at least 2 points in the SAF-A score (activity part of the
Steatosis, Activity, Fibrosis scoring system) without worsening of fibrosis.[26]

Key Secondary Endpoints: Resolution of NASH and regression of fibrosis.[26]

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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